Chemical structure and properties of Phenylalanyl-glycyl-leucyl-methioninamide
Chemical structure and properties of Phenylalanyl-glycyl-leucyl-methioninamide
Topic: Chemical Structure and Properties of Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2][3]
Executive Summary
Phenylalanyl-glycyl-leucyl-methioninamide (FGLM-NH₂), commonly designated as Substance P (8-11) , is the C-terminal tetrapeptide amide fragment of the neuropeptide Substance P (SP).[1][2] While the full-length undecapeptide (SP 1-11) is the primary endogenous ligand for the Neurokinin-1 receptor (NK-1R), the FGLM-NH₂ fragment retains significant biological activity and serves as a critical minimal pharmacophore for receptor activation.[1][2]
This guide details the physicochemical properties, synthesis protocols, and biological mechanisms of FGLM-NH₂.[2] Particular focus is given to its application in corneal epithelial wound healing , where it exhibits a synergistic effect with Insulin-like Growth Factor-1 (IGF-1) via the activation of Akt signaling pathways.[1][2]
Chemical Identity & Physicochemical Properties[1][2][4][5]
FGLM-NH₂ is a hydrophobic tetrapeptide amide.[1][2] Its C-terminal amidation is a post-translational modification essential for its biological stability and receptor binding affinity.[1][2]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | L-Phenylalanyl-glycyl-L-leucyl-L-methioninamide |
| Common Name | FGLM-NH₂; Substance P (8-11) |
| Sequence | Phe-Gly-Leu-Met-NH₂ |
| CAS Number | 51165-03-8 |
| PubChem CID | 3084967 (related fragment records) |
Physicochemical Constants
| Parameter | Value | Notes |
| Molecular Formula | C₂₂H₃₅N₅O₄S | Calculated based on residue composition.[1][2] |
| Molecular Weight | 465.61 g/mol | Monoisotopic mass.[2] |
| Solubility | Water (≥ 1 mg/mL) | May require 0.1% Acetic Acid or DMSO for stock solutions >5 mM.[2] |
| pKa | ~9.0 (N-terminal amine) | C-terminus is amidated (non-ionizable).[1][2] |
| Appearance | White lyophilized powder | Hygroscopic; store desiccated at -20°C. |
Structural Visualization
The following diagram illustrates the peptide connectivity from N-terminus to C-terminus.[1][2]
Biological Mechanism & Applications[1][2]
Neurokinin-1 Receptor (NK-1R) Agonism
FGLM-NH₂ acts as an agonist for the NK-1 Receptor , a G-protein coupled receptor (GPCR).[1][2] Although it lacks the N-terminal segment of Substance P (which modulates potency and metabolic stability), the C-terminal sequence -Phe-Gly-Leu-Met-NH₂ contains the essential residues for receptor binding and activation.[1][2]
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Mechanism: Binding induces a conformational change in NK-1R, triggering Gq protein coupling.[1][2]
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Downstream Effect: Hydrolysis of PIP2 into IP3 and DAG, leading to intracellular calcium mobilization.[2]
Synergistic Wound Healing Pathway
Research highlights FGLM-NH₂ as a therapeutic agent for neurotrophic keratopathy (corneal healing defects).[1][2] It functions synergistically with IGF-1 (or its C-terminal peptide SSSR).[1][2]
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Pathway: FGLM-NH₂ activates NK-1R, which transactivates the EGFR or directly stimulates PI3K/Akt pathways.[1][2]
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Outcome: Enhanced epithelial cell migration and proliferation, faster wound closure, and restoration of corneal barrier function.
Synthesis & Purification Protocol
The synthesis of FGLM-NH₂ is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) .[1][2] The C-terminal amide requires the use of Rink Amide resin.[2]
Reagents & Materials
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Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).[2]
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Amino Acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH.[1][2]
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Coupling Agents: HBTU/HOBt or DIC/Oxyma.[2]
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Deprotection: 20% Piperidine in DMF.[2]
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Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.[2]
Step-by-Step Protocol
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Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
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Coupling Cycle (Repeat for Met, Leu, Gly, Phe):
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Final Cleavage:
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Purification:
Experimental Protocols for Validation
Stability Assay (Met Oxidation)
Methionine is susceptible to oxidation.[2] Purity must be validated before biological assays.[2]
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Preparation: Dissolve FGLM-NH₂ (1 mM) in PBS (pH 7.4).
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Stress Condition: Incubate with 0.1% H₂O₂ for 30 min (Positive Control for oxidation).
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Analysis: Inject onto HPLC-MS.
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Acceptance: Sample is valid if oxidized species < 2%.
In Vitro Corneal Migration Assay[2]
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Cell Line: SV40-immortalized human corneal epithelial cells (HCEC).[1][2]
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Wounding: Create a scratch defect in a confluent monolayer.[2]
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Treatment:
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Measurement: Image at 0h and 24h. Calculate % wound closure.
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Expected Result: Group D should show statistically significant acceleration compared to A, B, or C alone.
References
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Nakamura, M., et al. (2003).[2][3] "Promotion of corneal epithelial wound healing in diabetic rats by the combination of a substance P-derived peptide (FGLM-NH2) and insulin-like growth factor-1." Diabetologia. Link
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Yanai, R., et al. (2020).[2] "Role of the Neurokinin-1 Receptor in the Promotion of Corneal Epithelial Wound Healing by the Peptides FGLM-NH2 and SSSR in Neurotrophic Keratopathy." Investigative Ophthalmology & Visual Science. Link
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PubChem. "Substance P (8-11) - Compound Summary."[1][2] National Library of Medicine.[2] Link[1][2]
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ChemicalBook. "Substance P (8-11) CAS 51165-03-8 Data." Link
